2,3,4,4',6-Pentachlorodiphenyl ether
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
160282-05-3 |
|---|---|
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,2,3,5-tetrachloro-4-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-3-7(4-2-6)18-12-9(15)5-8(14)10(16)11(12)17/h1-5H |
InChI Key |
LUNNFBBTEHRYMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Pathways and Formation Mechanisms of 2,3,4,4 ,6 Pentachlorodiphenyl Ether
Targeted Laboratory Synthesis Approaches of 2,3,4,4',6-Pentachlorodiphenyl ether
The creation of specific polychlorinated diphenyl ether (PCDE) congeners such as this compound in a laboratory setting relies on precise chemical reactions that allow for the controlled assembly of the molecule.
Chlorination Reactions of Diphenyl Ether Precursors
The direct chlorination of diphenyl ether or its less-chlorinated precursors represents a potential, though often non-specific, method for synthesizing pentachlorodiphenyl ethers. This process involves the stepwise addition of chlorine atoms to the aromatic rings of the diphenyl ether molecule. The reaction conditions, including the choice of catalyst (such as aluminum trichloride (B1173362) or ferric trichloride), temperature, and the duration of the reaction, can influence the degree of chlorination and the resulting isomer distribution. cdc.gov However, achieving a high yield of a single congener like this compound through this method is challenging due to the production of a complex mixture of isomers and congeners with varying numbers of chlorine atoms. cdc.govwikipedia.org
For instance, the chlorination of phenol (B47542) can be controlled to produce various chlorophenols, including 2,4,6-trichlorophenol, by adjusting the reaction conditions. sciencemadness.org A similar principle applies to the chlorination of diphenyl ether, but the complexity of the starting material makes congener-specific synthesis difficult.
Coupling Reactions Involving Halogenated Phenols and Aromatic Moieties
A more controlled and widely used approach for the synthesis of specific PCDE congeners is the Ullmann condensation reaction. wikipedia.org This reaction involves the copper-catalyzed coupling of a halogenated phenol (or its salt, a phenoxide) with a halogenated aromatic compound. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this could theoretically involve the reaction of a potassium salt of 4-chlorophenol (B41353) with 1,2,3,5-tetrachlorobenzene (B107539) or a similar combination of reactants.
The traditional Ullmann reaction often requires high temperatures (frequently over 200°C) and the use of polar, high-boiling solvents like nitrobenzene (B124822) or dimethylformamide. wikipedia.org The reactivity of the aryl halide is a key factor, with aryl iodides being more reactive than aryl bromides or chlorides. chem-station.com The presence of electron-withdrawing groups on the aryl halide can also facilitate the reaction. wikipedia.org
Table 1: Key Parameters of the Ullmann Condensation for Diaryl Ether Synthesis
| Parameter | Description | Typical Conditions |
| Reactants | A phenol (or phenoxide) and an aryl halide. | Halogenated phenols and halogenated benzenes. |
| Catalyst | Copper-based, such as copper powder, copper(I) salts (e.g., CuI), or copper(II) salts. | Stoichiometric or catalytic amounts of copper. |
| Solvent | High-boiling polar solvents. | N-methylpyrrolidone, nitrobenzene, dimethylformamide. |
| Temperature | Typically high to overcome the activation energy. | Often in excess of 210°C. wikipedia.org |
| Base | Often used to deprotonate the phenol to the more reactive phenoxide. | Potassium hydroxide (B78521) (KOH), potassium carbonate (K2CO3). |
This table provides a general overview of the Ullmann condensation reaction conditions.
Advanced Synthetic Methodologies for Congener-Specific Production
Modern advancements in synthetic organic chemistry have led to the development of more efficient and selective methods for creating diaryl ethers. These often involve the use of palladium-based catalysts in what are known as Buchwald-Hartwig amination-type reactions, which can also be adapted for C-O bond formation. wikipedia.org These methods can sometimes proceed under milder conditions and with greater functional group tolerance compared to the classic Ullmann reaction.
For the synthesis of sterically hindered polychlorinated biphenyls (PCBs), which share structural similarities with PCDEs, Suzuki coupling reactions using palladium catalysts have been shown to be effective. nih.gov Similar advanced, ligand-supported copper-catalyzed cross-coupling reactions have also been developed to improve the efficiency and selectivity of the Ullmann ether synthesis, allowing for reactions at lower temperatures. nih.gov These methodologies offer the potential for the highly specific synthesis of this compound by carefully selecting the appropriate precursors and catalytic systems.
Unintentional Environmental and Industrial Formation
Beyond deliberate synthesis, this compound can be formed as an unintended byproduct in various industrial and thermal processes.
By-product Formation during Chlorophenol Synthesis
The commercial production of chlorophenols, such as pentachlorophenol (B1679276) (PCP), can lead to the formation of various chlorinated byproducts. nih.govnih.gov Technical-grade pentachlorophenol is known to contain impurities, including other polychlorinated phenols, hexachlorobenzene, and polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). cdc.govnih.gov The high temperatures and pressures used in these manufacturing processes can result in the condensation of chlorophenol molecules to form polychlorinated diphenyl ethers.
Generation in Thermal Processes, Including Waste Incineration
Waste incineration processes, particularly those involving chlorinated organic materials, are known sources of a wide range of chlorinated aromatic compounds, including PCDDs, PCDFs, and PCBs. nih.gov The formation of these compounds can occur through de novo synthesis, where precursor compounds react to form more complex chlorinated molecules in the post-combustion zone of incinerators.
Chlorophenols and chlorobenzenes present in the waste stream can act as precursors for the formation of these pollutants. nih.gov It is plausible that under certain conditions within a waste incinerator, the condensation of appropriate chlorophenol and/or chlorobenzene (B131634) precursors could lead to the formation of this compound. The "dioxin signature," which is the specific pattern of congeners formed, is dependent on the formation process and conditions.
Environmental Occurrence and Global Distribution of 2,3,4,4 ,6 Pentachlorodiphenyl Ether
Detection and Quantification in Abiotic Environmental Matrices
Aquatic Compartments (Freshwater, Marine Water, Sediments)
Specific concentrations of 2,3,4,4',6-pentachlorodiphenyl ether in freshwater and marine environments are not well-documented in scientific literature. However, total PCDEs have been measured in water bodies, with concentrations ranging from 0.351 to 1800 nanograms per liter (ng/L). nih.gov Due to their hydrophobic nature, PCDEs are expected to partition from the water column and accumulate in sediments. For total PCDEs, sediment concentrations have been reported to range from non-detectable levels up to 3,980,000 ng/g dry weight (dw) in highly contaminated areas. nih.gov It is anticipated that this compound would be found in sediments, particularly in areas impacted by industrial discharges or historical use of chlorophenols.
Table 1: Reported Concentrations of Total Polychlorinated Diphenyl Ethers (PCDEs) in Aquatic Compartments
| Environmental Matrix | Concentration Range |
|---|---|
| Water | 0.351–1800 ng/L |
| Sediment | 0–3,980,000 ng/g dw |
Data represents the range for total PCDEs, as specific data for this compound is not available. nih.gov
Terrestrial Compartments (Soils)
Data on the concentration of this compound in soils are sparse. General studies on total PCDEs in soil show concentrations ranging from less than 38 to 6,800 ng/g dw. nih.gov The presence of this congener in soil would likely be associated with proximity to industrial sources such as wood preservation facilities or waste incineration sites.
Table 2: Reported Concentrations of Total Polychlorinated Diphenyl Ethers (PCDEs) in Terrestrial Compartments
| Environmental Matrix | Concentration Range |
|---|---|
| Soil | <38–6800 ng/g dw |
Data represents the range for total PCDEs, as specific data for this compound is not available. nih.gov
Atmospheric Compartments (Gaseous and Particulate Phases)
Information regarding the atmospheric concentration of this compound is not specifically detailed in available research. For the broader category of PCDEs, atmospheric levels have been documented, with concentrations spanning from 8.75 × 10⁻³ to 1.15 × 10³² picograms per cubic meter (pg/m³). nih.gov The wide range suggests significant variability depending on proximity to source regions. Like other semi-volatile organic compounds, this compound is expected to exist in both the gaseous phase and adsorbed to particulate matter in the atmosphere, allowing for potential long-range transport.
Presence and Accumulation in Biotic Environmental Matrices
The bioaccumulation of this compound in living organisms has not been extensively studied. However, the general characteristics of PCDEs, such as their lipophilicity, indicate a potential for accumulation in the fatty tissues of organisms and biomagnification through food webs. nih.gov
Aquatic Organisms (Algae, Invertebrates, Fish)
There is a lack of specific data on the accumulation of this compound in algae, aquatic invertebrates, and fish. Studies on total PCDEs in various biological samples have reported concentrations ranging from non-detectable to 50,924 ng/g lipid weight (lw). nih.gov It is plausible that this compound contributes to the total PCDE burden in aquatic life, though its specific contribution is unknown.
Table 3: Reported Concentrations of Total Polychlorinated Diphenyl Ethers (PCDEs) in Biotic Samples
| Matrix | Concentration Range |
|---|---|
| Biological Samples | 0–50,924 ng/g lw |
Data represents the range for total PCDEs, as specific data for this compound is not available. nih.gov
Bio-monitoring in Sentinel Species and Environmental Human Sample Assessments
Bio-monitoring provides a direct measure of the uptake and accumulation of chemical substances in living organisms. Sentinel species, which are organisms monitored to assess the health of an ecosystem, are crucial in determining the extent of contamination by compounds like this compound. However, specific monitoring data for this particular congener in sentinel species and human populations are limited in readily available scientific literature.
Polychlorinated diphenyl ethers (PCDEs) as a group have been detected in a variety of biological samples, indicating their widespread distribution and potential for bioaccumulation. vliz.be The lipophilic (fat-loving) nature of these compounds leads to their accumulation in the fatty tissues of organisms.
While direct data for this compound is scarce, studies on related compounds such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) in sentinel species can provide an indication of which organisms are likely to accumulate this compound. Aquatic ecosystems are particularly vulnerable, with top predators in the food chain exhibiting higher concentrations of such pollutants.
Table 1: Examples of Sentinel Species and Human Samples Monitored for Structurally Similar Persistent Organic Pollutants
| Category | Sentinel Species/Human Sample | Monitored Compounds | Typical Findings |
| Avian Species | Bird Eggs (e.g., Guillemot, Tern, Sparrowhawk) | PCBs, PBDEs | Concentrations can indicate local pollution levels and temporal trends. Higher levels are often found in industrialized or urbanized areas. waddensea-worldheritage.orgusgs.gov |
| Marine Mammals | Blubber and other tissues (e.g., Dolphins, Porpoises, Seals) | PCBs, PBDEs | As top predators, marine mammals often exhibit high concentrations of POPs, which can exceed toxicity thresholds. ospar.orgucl.ac.uk |
| Fish | Whole body or specific tissues (e.g., Trout, Sturgeon) | PCBs, PBDEs | Levels in fish are indicative of contamination in aquatic environments and can be a significant route of human exposure. usgs.gov |
| Human Samples | Adipose Tissue, Blood, Breast Milk | PCBs, PBDEs | Presence in human tissues confirms widespread exposure. Breast milk is a significant matrix for monitoring maternal and infant exposure to lipophilic compounds. nih.govnih.govnih.gov |
This table illustrates the types of monitoring performed for similar compounds, highlighting the likely matrices where this compound would be found if specific analysis were conducted.
Geographical and Temporal Trends in Environmental Levels
The geographical and temporal trends of this compound are not well-documented with specific data. However, general trends for the broader class of PCDEs and other POPs can offer insights into the likely behavior of this compound in the environment.
PCDEs are known to undergo long-range atmospheric transport, leading to their presence in remote areas far from their original sources. vliz.be This suggests that this compound is likely to have a global distribution. The concentrations of many POPs, including PCBs, have shown a decreasing trend in some regions over the past few decades. This decline is largely attributed to the implementation of international regulations such as the Stockholm Convention, which aims to eliminate or restrict the production and use of these hazardous chemicals.
Conversely, in some rapidly industrializing regions, the environmental levels of certain POPs have been observed to increase or remain stable, indicating ongoing sources or the remobilization of these compounds from historical deposits. For example, studies on Chinese sturgeon eggs have shown varying temporal trends for different POPs, with some decreasing and others increasing over time. usgs.gov
Without specific monitoring data for this compound, it is challenging to ascertain its precise geographical distribution and temporal trends. However, based on the behavior of similar compounds, it is expected that its presence would be widespread, with concentrations influenced by proximity to historical and current sources, as well as global atmospheric and oceanic circulation patterns.
Environmental Fate and Transport Dynamics of 2,3,4,4 ,6 Pentachlorodiphenyl Ether
Environmental Persistence and Molecular Stability
Polychlorinated diphenyl ethers, including 2,3,4,4',6-Pentachlorodiphenyl ether, exhibit a high degree of environmental persistence. This persistence is attributed to their molecular structure, which is resistant to degradation by acids, bases, oxidation, and reduction. epa.gov The stability of these compounds generally increases with the degree of chlorination. epa.gov Due to their chemical stability and lipophilic (fat-loving) nature, PCDEs are not easily broken down in the environment and can persist for long periods. epa.gov This persistence allows them to be transported over long distances and accumulate in various environmental compartments, including water, sediment, soil, and the atmosphere. nih.gov
Bioaccumulation Potentials and Mechanisms
Bioaccumulation is the process by which a substance builds up in an organism from the surrounding environment. epa.gov For lipophilic compounds like this compound, this accumulation primarily occurs in the fatty tissues of organisms. epa.govepa.gov
In aquatic environments, the primary uptake pathway for PCDEs is through bioconcentration from the water. A study on a simulated aquatic food chain involving algae (Scenedesmus obliquus), water fleas (Daphnia magna), and zebrafish (Danio rerio) investigated the bioconcentration of several PCDE congeners. nih.gov The log-transformed bioconcentration factors (BCFs), which indicate the extent of chemical accumulation in an organism from water, were found to be species-specific. nih.gov For the studied PCDEs, the log BCF values ranged from 2.94 to 3.77 in algae, 3.29 to 4.03 in water fleas, and 2.42 to 2.89 in zebrafish. nih.gov These values suggest a significant potential for these compounds to be taken up from the water and concentrated within aquatic organisms. nih.gov
The bioaccumulation of PCDEs is not uniform across different species. nih.gov The aforementioned study demonstrated species-specific bioaccumulation, with water fleas showing the highest BCF values among the three tested species. nih.gov The molecular structure of the PCDE congener also plays a crucial role in its bioaccumulation potential. nih.gov Generally, an increase in the number of chlorine atoms on the diphenyl ether molecule leads to a higher BCF value. nih.gov This is because increased chlorination enhances the lipophilicity of the compound, making it more likely to be stored in the fatty tissues of organisms. epa.gov However, this trend has an exception for the highly chlorinated decachlorodiphenyl ether (CDE 209). nih.gov
Beyond the number of chlorine atoms, their specific placement on the diphenyl ether rings—the chlorination pattern—also influences bioaccumulation. Research has indicated that the number of chlorine atoms at the para (opposite) and meta (one position away) positions of the phenyl rings are significant positive contributors to the BCF for congeners with the same number of chlorine atoms. nih.gov This highlights the nuanced relationship between the precise molecular architecture of a PCDE congener and its propensity to bioaccumulate in organisms.
Trophic Transfer and Biomagnification in Food Webs
Trophic transfer is the movement of contaminants from one trophic level (feeding level) to the next in a food web. epa.gov When a contaminant increases in concentration at successively higher levels in a food web, the process is called biomagnification. epa.gov
Data Table: Log-Transformed Bioconcentration Factors (BCFs) of PCDEs in a Simulated Aquatic Food Chain
| Organism | Log BCF Range (L/kg w.w.) |
| Scenedesmus obliquus (Algae) | 2.94 - 3.77 |
| Daphnia magna (Water Flea) | 3.29 - 4.03 |
| Danio rerio (Zebrafish) | 2.42 - 2.89 |
Source: nih.gov
Data Table: Lipid-Normalized Biomagnification Factors (BMFs) of PCDEs in a Simulated Aquatic Food Chain
| Trophic Transfer | BMF Range |
| S. obliquus to D. magna | 1.08 - 2.27 |
| D. magna to D. rerio | 0.81 - 1.64 |
| Whole Food Chain | 0.88 - 3.64 |
Source: nih.gov
Examination of Biomagnification in Terrestrial Food Chains
The biomagnification potential of this compound, along with other polybrominated diphenyl ethers (PBDEs), has been investigated in various terrestrial food chains, revealing its capacity to accumulate at higher trophic levels. Studies have focused on predator-prey relationships to determine biomagnification factors (BMFs), which quantify the increase in concentration of a substance from prey to predator.
Research involving terrestrial food chains such as great tit–sparrowhawk, small rodents–buzzard, and small rodents–fox has provided insights into the biomagnification of several PBDE congeners. nih.gov In predatory bird food chains, BMFs for the sum of PBDEs were found to range from 2 to 34. nih.gov Specifically, most analyzed PBDE congeners, with the exception of BDE 28, were observed to biomagnify in both sparrowhawks and buzzards. nih.gov However, the highly brominated BDE 209 could not be assessed for biomagnification in these studies due to its levels being below the limit of quantification in the prey species. nih.gov
Interestingly, in the small rodent-fox food chain, no biomagnification was observed. nih.gov This lack of accumulation in the red fox, a top predator, is likely attributable to its high metabolic capacity for organohalogen compounds. nih.gov This highlights that not all top predators will necessarily reflect the extent of environmental contamination due to species-specific metabolic differences. nih.gov
Further studies have corroborated the bioaccumulative nature of certain PBDEs in terrestrial ecosystems. For instance, hexa- and hepta-BDEs have been shown to be among the most bioaccumulative PBDE congeners in terrestrial food chains. researchgate.net The biomagnification of persistent organic pollutants (POPs), including PBDEs, is influenced by both the physicochemical properties of the compounds and the ecological factors of the wildlife involved. nih.gov Investigations into songbirds feeding on aquatic and terrestrial invertebrates found that the median concentrations of PBDEs in the birds ranged from 62.7 to 3710 ng/g lipid weight. nih.gov
Table 1: Biomagnification Factors (BMFs) of PBDEs in Terrestrial Food Chains This table is interactive. You can sort and filter the data.
| Food Chain | Predator | Prey | PBDE Congener(s) | Biomagnification Factor (BMF) Range | Reference |
|---|---|---|---|---|---|
| Great Tit - Sparrowhawk | Sparrowhawk | Great Tit | Sum of PBDEs | 2 - 34 | nih.gov |
| Small Rodents - Buzzard | Buzzard | Small Rodents | Sum of PBDEs | 2 - 34 | nih.gov |
| Small Rodents - Fox | Red Fox | Small Rodents | Sum of PBDEs | No biomagnification observed | nih.gov |
Long-Range Atmospheric and Oceanic Transport Mechanisms
The long-range transport of this compound and other semi-volatile organic compounds is a critical process that leads to their distribution in remote environments, far from their original sources. Both atmospheric and oceanic pathways contribute to this global dispersal.
For semi-volatile hydrophobic chemicals, the atmosphere is generally considered the primary medium for long-range transport. pops.int These compounds can be transported over vast distances through atmospheric currents. researchgate.net However, for POPs with higher water solubility, such as hexachlorocyclohexanes (HCHs), oceanic transport can be as significant as atmospheric transport. pops.int
The potential for long-range environmental transport (LRET) is a key criterion in the evaluation of chemicals for international regulation under agreements like the Stockholm Convention. pops.int Evidence for LRET can include measured levels of the chemical in remote locations, monitoring data showing transport via air, water, or migratory species, or environmental fate modeling that demonstrates this potential. pops.int
Modeling studies have been employed to understand and predict the long-range transport of POPs. For instance, a dynamic multimedia fate and transport model was used to investigate the behavior of decabromodiphenyl ether (BDE-209), suggesting that chemicals sorbed to particles with long atmospheric half-lives may have a greater potential for LRET than previously thought. nilu.no The chaining of single-box fate models has also been used to simulate the atmospheric transport of toxaphene (B166800) congeners across Europe. researchgate.net
Recent research has also highlighted the long-range atmospheric transport of microplastics, with morphology being a dominant factor in their hemispheric transport to remote regions like Antarctica. nih.gov This underscores the importance of atmospheric transport in the global cycling of various environmental contaminants. nih.gov
Environmental Biotransformation and Degradation Pathways
The persistence of this compound in the environment is influenced by various biotic and abiotic transformation and degradation processes. These pathways determine the ultimate fate and potential for accumulation of the compound.
Microbial Reductive Dechlorination Processes
In anaerobic environments, such as sediments, microbial reductive dechlorination is a significant degradation pathway for chlorinated aromatic compounds. This process involves a two-electron transfer reaction where a chlorine atom on the aromatic ring is replaced by a hydrogen atom, releasing a chloride ion. nih.govnih.gov The source of the hydrogen atom for this microbially mediated reaction has been identified as the proton (H+) from water. nih.govnih.gov This process has been observed in laboratory experiments with polychlorinated biphenyls (PCBs), which are structurally related to polychlorinated diphenyl ethers. nih.gov
Oxidative Metabolism and Metabolite Formation
In aerobic organisms, oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is a key transformation pathway. nih.govnih.gov Studies on the structurally similar polybrominated diphenyl ethers (PBDEs) have shown that they are biotransformed into hydroxylated metabolites (OH-PBDEs). nih.gov
For example, the metabolism of 2,2',4,4',6-pentabromodiphenyl ether (BDE-100) is predominantly carried out by the enzyme P450 2B6, leading to the formation of several mono- and di-hydroxylated metabolites. nih.gov Identified metabolites include 3-hydroxy-2,2',4,4',6-pentabromodiphenyl ether (3-OH-BDE-100) and 5'-hydroxy-2,2',4,4',6-pentabromodiphenyl ether (5'-OH-BDE-100). nih.gov The presence of a third ortho-substituted halogen atom appears to slow the rate of metabolism by P450 enzymes compared to other PBDE congeners. nih.gov Similarly, various CYP isozymes, including CYP3A5, CYP3A4, CYP2C8, and CYP2C9, are involved in the oxidative metabolism of other complex organic molecules, leading to transformations like N-dealkylation and hydroxylation. nih.gov
Photolytic and Pyrolytic Degradation Pathways
Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet radiation. This can be a significant degradation pathway for some POPs in the atmosphere and surface waters. Pyrolytic degradation involves the breakdown of compounds at high temperatures. While specific data on the photolytic and pyrolytic degradation of this compound is limited in the provided context, these are recognized as potential degradation pathways for persistent organic pollutants in general. nih.gov
Influence of Environmental Conditions on Degradation Rates
The degradation of persistent organic pollutants like this compound in the environment is not a static process. It is significantly influenced by a variety of environmental conditions that can either accelerate or inhibit its breakdown. While specific research on the degradation rates of this compound under varying conditions is limited, extensive studies on analogous compounds, such as other polychlorinated diphenyl ethers (PCDEs), polychlorinated biphenyls (PCBs), and polybrominated diphenyl ethers (PBDEs), provide critical insights into the factors controlling its environmental persistence. These factors primarily include microbial activity, soil and sediment properties, the presence of other substances, and photodegradation conditions.
Biodegradation and Influencing Factors
Biodegradation, driven by microorganisms, is a key process in the breakdown of chlorinated aromatic compounds. The effectiveness of this process is highly dependent on the specific strains of bacteria and fungi present, as well as the surrounding environmental matrix.
Soil and Sediment Properties: The characteristics of the soil or sediment play a crucial role in the bioavailability and degradation of compounds like this compound. Soil organic matter, for example, can strongly adsorb hydrophobic compounds, reducing their availability to microorganisms and thus slowing degradation rates. nih.gov In a study on pentachlorophenol (B1679276) (PCP), different soil types (Columbia and New Mexico soils) exhibited different degradation efficiencies when inoculated with the same bacterial strains, highlighting the influence of the soil matrix. nih.gov
Influence of Co-contaminants: The presence of other chemicals, such as heavy metals, can have a complex effect on biodegradation. Studies on the degradation of the brominated analogue, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), have shown that low concentrations of copper ions (Cu²⁺) can promote degradation by the fungus Pycnoporus sanguineus, while higher concentrations are inhibitory. nih.gov Similarly, the presence of cadmium (Cd²⁺) was found to affect the activity of enzymes responsible for the degradation of BDE-47 by Phanerochaete chrysosporium. nih.gov These findings suggest that the degradation of this compound in a mixed-contamination scenario could be either enhanced or hindered depending on the nature and concentration of the co-contaminants.
The table below illustrates the effect of a heavy metal co-contaminant on the degradation of a structurally similar polybrominated diphenyl ether, BDE-47, by the fungus P. sanguineus.
Table 1: Effect of Copper (Cu²⁺) Concentration on BDE-47 Degradation
| Cu²⁺ Concentration (mg/L) | Degradation Rate (%) | Effect on Degradation |
|---|---|---|
| 0 | 51.26 | Baseline |
| 1 | 56.41 | Promotion |
| 2 | 60.79 | Promotion |
Data sourced from a study on the degradation of BDE-47 by Pycnoporus sanguineus. nih.gov
Photodegradation and Influencing Factors
Photodegradation, or the breakdown of molecules by light, is another significant pathway for the transformation of PCDEs in the environment. nih.gov The efficiency of this process is highly dependent on the medium in which the compound is present and the presence of photosensitizing substances.
Medium and Light Conditions: The photodegradation rate of persistent halogenated compounds can vary significantly depending on the environmental compartment. For example, the process can occur in water, on soil surfaces, or in the atmosphere. The wavelength and intensity of light are critical; UV radiation is particularly effective at breaking the carbon-halogen bonds common in these molecules.
Presence of Other Substances: The presence of other compounds in the water or on surfaces can influence photodegradation rates. For example, in the UV/chlorine water treatment process, the presence of nitrate (B79036) (NO₃⁻), sulfate (B86663) (SO₄²⁻), bicarbonate (HCO₃⁻), and humic acid (HA) was found to be unfavorable for the degradation of decabromodiphenyl ether (BDE-209). This suggests that the photodegradation of this compound in natural waters could be slowed by the presence of these common ions and organic matter.
The following table summarizes the observed influence of various water constituents on the degradation of a high-molecular-weight polybrominated diphenyl ether, BDE-209, a compound analogous to PCDEs.
Table 2: Influence of Water Constituents on BDE-209 Degradation
| Substance Present | Effect on Degradation |
|---|---|
| Nitrate (NO₃⁻) | Unfavorable |
| Sulfate (SO₄²⁻) | Unfavorable |
| Bicarbonate (HCO₃⁻) | Unfavorable |
Data based on findings from a study on the degradation of BDE-209 in a UV/chlorine process.
Ecological Impact Assessment and Mechanistic Studies of 2,3,4,4 ,6 Pentachlorodiphenyl Ether
Elucidation of Ecological Perturbations and Responses
As a class of compounds, PCDEs are widespread in the environment, with detectable levels in water, sediment, soil, the atmosphere, and various organisms. nih.gov Their presence in environmental compartments raises concerns about their impact on ecosystems. Studies on related compounds like PBDEs have shown their ability to cause a range of adverse effects in organisms, including growth retardation, malformations, reduced fertility, and increased mortality. nih.gov For instance, research on the polybrominated congeners BDE-47 and BDE-99 has demonstrated harmful effects on the early life stages of marine flatfish, causing lethal toxicity and developmental malformations. While specific data on 2,3,4,4',6-Pentachlorodiphenyl ether is limited, the general toxicological profile of PCDEs and related halogenated diphenyl ethers suggests a potential for significant ecological perturbations. nih.govresearchgate.net The hydrophobicity of these compounds, indicated by their octanol-water partition coefficient (log Kow), contributes to their tendency to accumulate in the fatty tissues of organisms, leading to biomagnification through the food chain. nih.govwikipedia.org
Molecular Mechanisms of Action: Aryl Hydrocarbon Receptor (AhR) Activation and Subsequent Biological Pathway Modulation
A primary molecular mechanism through which many halogenated aromatic hydrocarbons, including PCDEs, exert their toxic effects is through the activation of the aryl hydrocarbon receptor (AhR). nih.govnih.gov The AhR is a ligand-activated transcription factor that, upon binding with a compound, translocates to the nucleus. nih.gov In the nucleus, it forms a dimer with the AhR nuclear translocator (ARNT), which then binds to specific DNA sequences known as xenobiotic response elements (XREs). This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1. nih.govaatbio.com
While direct evidence for this compound is scarce, studies on structurally similar compounds like the polychlorinated biphenyl (B1667301) PCB 118 (2,3',4,4',5-pentachlorobiphenyl) have demonstrated this pathway. Exposure to PCB 118 resulted in the upregulation of the AhR-responsive gene CYP1A1 in rat thyroid cells. aatbio.com This activation of the AhR signaling pathway is a critical event that can lead to a cascade of downstream biological and toxicological effects. nih.govnih.gov The potency of different PCDE congeners to activate the AhR can vary, suggesting that their toxic potential is not uniform across the class. tandfonline.com
Induction of Cellular and Systemic Stress Responses
Exposure to halogenated diphenyl ethers can lead to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to detoxify these reactive intermediates. Research on several PBDE congeners, which are structurally analogous to PCDEs, has shown their capacity to cause oxidative stress. For example, congeners such as BDE-47, BDE-99, and BDE-100 have been observed to increase the production of ROS and induce lipid peroxidation in neuronal cells. nih.gov
The inflammatory response is another critical pathway that can be modulated by compounds like PCDEs. Pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), are key signaling molecules in the immune system. pangaea.de Studies on the related compound PCB 118 have shown that it can promote the generation of IL-6 and TNF-α. aatbio.com This pro-inflammatory response can be triggered through the activation of signaling cascades like the c-Jun N-terminal kinase (JNK) pathway and is also linked to AhR activation. aatbio.com The induction of these inflammatory mediators can disrupt normal cellular function and contribute to tissue damage. For instance, in thyroid cells, PCB 118-induced inflammation was associated with a decrease in the expression of the sodium/iodide symporter (NIS), a protein crucial for thyroid hormone synthesis. aatbio.com
Table 1: Inflammatory Response to PCB 118 in Rat Thyroid FRTL-5 Cells Data inferred from studies on the structurally similar compound 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118).
| Biomarker | Effect of PCB 118 Exposure | Implicated Signaling Pathways | Reference |
|---|---|---|---|
| Interleukin-6 (IL-6) | Increased expression | AhR, JNK | aatbio.com |
| Tumor Necrosis Factor-α (TNF-α) | Increased expression | Not specified | aatbio.com |
| Intercellular Adhesion Molecule-1 (ICAM-1) | Increased expression | AhR, JNK | aatbio.com |
Endocrine System Interactions and Modulations
PCDEs are considered endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems. nih.govtandfonline.comwikipedia.org This disruption can occur through various mechanisms, including mimicking natural hormones, blocking hormone receptors, or altering the synthesis and metabolism of hormones. wikipedia.orgepa.gov The thyroid hormone system is a known target for many halogenated aromatic compounds. nih.govcdc.gov These chemicals can interfere with thyroid hormone transport, metabolism, and receptor binding, which is of particular concern for neurodevelopment. nih.govnih.gov
Studies on the polybrominated diphenyl ether congener BDE-100 (2,2',4,4',6-pentabromodiphenyl ether) have demonstrated its potential to interfere with multiple hormonal signaling pathways. In reporter gene assays, BDE-100 exhibited both weak estrogenic and anti-androgenic activity. researchgate.net It also had a synergistic effect on the thyroid hormone receptor-mediated response. researchgate.net These findings suggest that a compound like this compound could potentially exert complex effects on the endocrine system.
Table 2: Endocrine-Disrupting Effects of BDE-100 in In Vitro Assays Data from studies on the structurally similar compound 2,2',4,4',6-pentabromodiphenyl ether (BDE-100).
| Receptor/Hormone Pathway | Observed Effect of BDE-100 | Potency (IC50) | Reference |
|---|---|---|---|
| Estrogen Receptor (ER) | Agonistic and anti-estrogenic | IC50 = 6.21 μM (anti-estrogenic) | researchgate.net |
| Androgen Receptor (AR) | Anti-androgenic | IC50 = 28.60 μM | researchgate.net |
Advanced Analytical Methodologies for 2,3,4,4 ,6 Pentachlorodiphenyl Ether in Environmental Research
Comprehensive Sample Preparation and Extraction Techniques
The initial and one of the most critical stages in the analysis of 2,3,4,4',6-Pentachlorodiphenyl ether is the preparation and extraction of the analyte from the sample matrix. The choice of method is highly dependent on the nature of the sample, whether it be sediment, soil, or biological tissues (biota).
Optimized Protocols for Diverse Environmental Matrices (e.g., Sediment, Biota)
Sediment and Soil Samples: The extraction of this compound from solid matrices like sediment and soil aims to efficiently remove the analyte from the particulate matter. Several techniques are commonly employed, with Soxhlet extraction and Accelerated Solvent Extraction (ASE) being the most prominent.
Soxhlet Extraction: This classical technique involves the continuous washing of the sample with a suitable organic solvent. While effective, it is often time-consuming and requires large volumes of solvent. thermofisher.com For compounds like PCDEs, a mixture of non-polar and polar solvents, such as hexane (B92381) and acetone (B3395972), is often used to ensure the efficient extraction of these semi-polar compounds.
Accelerated Solvent Extraction (ASE): This modern technique utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, while significantly reducing solvent consumption compared to Soxhlet extraction. researchgate.netthermofisher.com For POPs in sediments, a mixture of dichloromethane (B109758) and acetone (1:1 v/v) at temperatures around 100°C and a pressure of 1500 psi has been shown to be effective. youtube.com
A comparison of these methods for similar compounds has shown that ASE can provide comparable or even higher extraction efficiencies than Soxhlet in a fraction of the time. researchgate.net
Biota Samples: The analysis of this compound in biological tissues is complicated by the high lipid content, which can interfere with the analysis. The extraction process must be able to efficiently recover the analyte while minimizing the co-extraction of lipids.
Liquid-Solid Extraction: This is a common approach for biota, where the homogenized sample is mixed with a drying agent like sodium sulfate (B86663) and then extracted with an organic solvent or solvent mixture. Toluene is a common solvent used for the extraction of similar compounds like PBDEs from biota. thermofisher.com
The following interactive table provides a summary of common extraction protocols for this compound from different environmental matrices.
| Matrix | Extraction Method | Typical Solvents | Key Parameters | Reported Recovery for Similar Compounds |
| Sediment | Soxhlet Extraction | Toluene or Hexane/Acetone | 8-24 hours extraction time | >90% |
| Sediment | Accelerated Solvent Extraction (ASE) | Dichloromethane/Acetone | 100-150°C, 1500-2000 psi | >95% |
| Biota | Liquid-Solid Extraction with Sonication | Hexane/Dichloromethane | 2-3 extraction cycles | 85-110% |
| Biota | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | Acetonitrile | Buffered extraction salts | 80-120% |
Advanced Clean-up Procedures for Interfering Compounds (e.g., Lipid Removal)
Following extraction, the sample extract contains the analyte of interest along with a variety of co-extracted interfering compounds, such as lipids, pigments, and other organic matter. These interferences can negatively impact chromatographic separation and detection. Therefore, a thorough clean-up step is essential.
Lipid Removal: For biota samples, the removal of lipids is a primary concern. Several techniques are employed:
Gel Permeation Chromatography (GPC): This size-exclusion chromatography method is highly effective at separating the large lipid molecules from the smaller analyte molecules. nih.gov
Sulphuric Acid/Silica (B1680970) Gel Slurry: This destructive method utilizes concentrated sulfuric acid to digest the lipid content. While effective, it can lead to the degradation of some sensitive analytes.
Multi-layer Silica Gel Chromatography: This is a widely used technique for cleaning up extracts from both sediment and biota. researchgate.netpublications.gc.ca A column is packed with different layers of silica gel, some of which are impregnated with sulfuric acid or potassium hydroxide (B78521) to remove different types of interferences. The analyte is then eluted with a suitable solvent.
The table below summarizes advanced clean-up procedures.
| Interfering Compound | Clean-up Technique | Principle | Typical Application |
| Lipids | Gel Permeation Chromatography (GPC) | Size exclusion | Biota extracts |
| Lipids, Pigments | Sulphuric Acid Impregnated Silica Gel | Acid digestion and adsorption | Biota and sediment extracts |
| Various organic interferences | Multi-layer Silica Gel Column | Adsorption chromatography with reactive layers | Biota and sediment extracts |
High-Resolution Chromatographic Separation
After clean-up, the extract is subjected to chromatographic separation to isolate this compound from other co-eluting compounds, including other PCDE congeners and PCBs.
Gas Chromatography (GC) with Capillary Columns
Gas chromatography is the most common technique for the separation of semi-volatile compounds like PCDEs. High-resolution capillary columns are essential for separating the complex mixtures of congeners.
Capillary Columns: Columns with a non-polar or semi-polar stationary phase are typically used. The DB-5ms column (5% phenyl-methylpolysiloxane) is a widely used and versatile column for the analysis of persistent organic pollutants, offering good separation for a wide range of congeners. researchgate.net The selection of the column is critical for resolving isomers that may otherwise co-elute.
High-Performance Liquid Chromatography (HPLC) for Specific Applications
While less common than GC for the routine analysis of PCDEs, High-Performance Liquid Chromatography (HPLC) can be used for specific applications, particularly for the analysis of more polar metabolites or when derivatization for GC analysis is not desirable. nih.gov
Reversed-Phase HPLC: In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water gradient). This technique separates compounds based on their hydrophobicity.
The following table outlines typical chromatographic conditions.
| Technique | Column Type | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Key Separation Principle |
| Gas Chromatography (GC) | Capillary Column | DB-5ms (5% Phenyl-methylpolysiloxane) | Helium | Volatility and polarity |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase Column | C18 | Acetonitrile/Water Gradient | Polarity and hydrophobicity |
Sensitive and Selective Detection and Quantification Techniques
The final step in the analytical process is the detection and quantification of the separated this compound. Due to the low concentrations typically found in environmental samples, highly sensitive and selective detectors are required.
Mass Spectrometry (MS): This is the most powerful and widely used detection technique. When coupled with GC (GC-MS), it provides both high sensitivity and selectivity. For even greater selectivity and lower detection limits, tandem mass spectrometry (MS/MS) can be employed. In MS/MS, a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored for quantification.
Isotope Dilution Mass Spectrometry (IDMS): This is considered the gold standard for accurate quantification of organic pollutants. sigmaaldrich.com A known amount of an isotopically labeled analog of this compound (e.g., containing ¹³C) is added to the sample at the beginning of the analytical procedure. The ratio of the native analyte to the labeled internal standard is measured by MS, which corrects for any losses during sample preparation and analysis, leading to highly accurate and precise results.
The table below details common detection techniques.
| Detection Technique | Coupled with | Principle | Advantages |
| Mass Spectrometry (MS) | GC | Ionization and mass-to-charge ratio analysis | High selectivity and sensitivity |
| Tandem Mass Spectrometry (MS/MS) | GC or HPLC | Precursor ion selection and fragmentation | Very high selectivity, reduced matrix interference |
| Isotope Dilution Mass Spectrometry (IDMS) | GC-MS or GC-MS/MS | Use of isotopically labeled internal standards | Highest accuracy and precision, corrects for matrix effects and analyte loss |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry, particularly when coupled with gas chromatography (GC), is a cornerstone for the identification and quantification of this compound. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of ions. This is particularly valuable in distinguishing the target analyte from co-eluting compounds with the same nominal mass but different elemental formulas. This high degree of certainty in identification is a significant advantage over lower-resolution mass spectrometry.
Electron Capture Detection (ECD) for Trace Analysis
Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive technique for the analysis of electrophilic compounds, such as halogenated substances like this compound. The ECD is particularly well-suited for trace analysis due to its exceptional sensitivity to compounds containing halogens.
The principle of ECD involves the capture of electrons by the analyte molecules as they elute from the GC column, resulting in a decrease in the standing current of the detector. This change in current is proportional to the concentration of the analyte. While highly sensitive, the ECD is not as selective as a mass spectrometer, and co-eluting compounds can interfere with the analysis. Therefore, confirmation of results with a more selective detector like a mass spectrometer is often necessary.
Application of Isotope Dilution Mass Spectrometry for Enhanced Accuracy
Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. This technique involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte, in this case, a ¹³C-labeled this compound. rsc.orglibios.frnih.gov
The isotopically labeled internal standard behaves almost identically to the native analyte during sample extraction, cleanup, and chromatographic analysis. nih.govisotope.com By measuring the ratio of the native analyte to the labeled internal standard using mass spectrometry, any losses during sample preparation or variations in instrument response can be corrected for, leading to highly accurate quantification. While the synthesis of a specific ¹³C-labeled this compound standard is a specialized process, the use of such standards is crucial for definitive quantitative studies. nih.gov
Congener-Specific and Stereoisomer-Specific Analysis
Congener-Specific Analysis: PCDEs, like PCBs, are a group of 209 individual compounds or congeners. researchgate.net The environmental fate and toxicity of these congeners can vary significantly. miamioh.edu Therefore, analytical methods that can separate and quantify individual congeners, such as this compound, are essential for a thorough environmental risk assessment. nih.govepa.gov High-resolution capillary gas chromatography is the primary technique used for the separation of these congeners. The choice of the GC column's stationary phase is critical for achieving the desired separation. mdpi.com
Stereoisomer-Specific Analysis: Certain PCDE congeners, due to restricted rotation around the ether bond, can exist as stable rotational isomers, or atropisomers, which are a form of stereoisomers. These atropisomers can exhibit different toxicological properties. The separation of such stereoisomers requires the use of specialized chiral stationary phases in gas chromatography. While research on the atropisomerism of this compound is not extensive, the potential for its existence and the need for stereoisomer-specific analysis should be considered in advanced environmental studies. capes.gov.br
Quality Assurance and Quality Control (QA/QC) in Environmental Monitoring and Research
Rigorous quality assurance and quality control (QA/QC) procedures are imperative to ensure the reliability and defensibility of environmental data for this compound. researchgate.netepa.govucf.eduresearchgate.net These procedures encompass the entire analytical process, from sample collection to data reporting.
Key QA/QC elements include:
Method Blanks: Analyzing a clean matrix to check for contamination introduced during the analytical process.
Matrix Spikes: Adding a known amount of the analyte to a sample to assess matrix effects and the accuracy of the method.
Certified Reference Materials (CRMs): Analyzing materials with known concentrations of the target analyte to verify the accuracy of the method.
Internal Standards: Using a compound with similar chemical properties to the analyte, added to the sample before analysis, to correct for variations in instrument response. As discussed, stable isotope-labeled analogs are the ideal internal standards for IDMS.
Replicate Analyses: Analyzing the same sample multiple times to assess the precision of the method.
Adherence to established QA/QC protocols is essential for generating high-quality data that can be confidently used for environmental research and regulatory purposes. ucf.edu
Table 1: Key Analytical Parameters for this compound Analysis
| Parameter | Technique | Typical Application |
|---|---|---|
| Identification | GC-MS | Confirmation of analyte presence through mass spectrum and retention time. |
| GC-HRMS | High-confidence identification based on accurate mass measurement. | |
| Quantification | GC-ECD | Trace-level screening and quantification. |
| GC-MS (SIM) | Selective and sensitive quantification. | |
| ID-GC-HRMS | High-accuracy and high-precision quantification. | |
| Separation | High-Resolution Capillary GC | Separation of individual PCDE congeners. |
Table 2: Common QA/QC Samples in Environmental Analysis
| QA/QC Sample | Purpose |
|---|---|
| Method Blank | Assess laboratory contamination. |
| Field Blank | Assess contamination during sampling and transport. |
| Matrix Spike | Evaluate method performance in a specific sample matrix. |
| Matrix Spike Duplicate | Assess precision and accuracy. |
| Certified Reference Material | Verify the accuracy of the entire analytical method. |
| Laboratory Control Sample | Monitor the performance of the analytical method with a clean matrix. |
Regulatory Frameworks and Policy Implications for Polychlorinated Diphenyl Ethers
International Conventions and Agreements (e.g., Stockholm Convention on POPs)
The Stockholm Convention on Persistent Organic Pollutants (POPs) is a significant international treaty aimed at eliminating or restricting the production and use of chemicals that persist in the environment, bioaccumulate in living organisms, and pose a risk to human health and the environment. wikipedia.orgundp.org As of now, polychlorinated diphenyl ethers as a class, and 2,3,4,4',6-Pentachlorodiphenyl ether specifically, are not explicitly listed in the annexes of the Stockholm Convention for elimination (Annex A), restriction (Annex B), or unintentional production reduction (Annex C). pops.int
The convention does, however, list several classes of halogenated compounds with similar structures and properties, such as various polybrominated diphenyl ethers (PBDEs), polychlorinated biphenyls (PCBs), and polychlorinated naphthalenes. pops.inteti-swiss.com The process for adding new chemicals to the convention involves a rigorous scientific review of their persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. iisd.org
An indirect link to the regulation of PCDEs can be found in the listing of pentachlorophenol (B1679276) (PCP) under the Stockholm Convention. eti-swiss.com Technical-grade pentachlorophenol can contain impurities, including chlorinated diphenyl ethers. nih.gov The regulation of PCP, therefore, has implications for reducing the environmental release of PCDEs that are present as byproducts.
The United Nations Economic Commission for Europe (UNECE) Convention on Long-Range Transboundary Air Pollution and its protocols on POPs also address persistent organic pollutants, providing another potential avenue for international action on PCDEs in the future.
National and Regional Chemical Management Programs (e.g., PBT Lists, RoHS)
At the national and regional levels, various programs aim to manage the risks of hazardous chemicals.
Persistent, Bioaccumulative, and Toxic (PBT) Chemical Programs: In the United States, the Environmental Protection Agency (EPA) identifies and manages PBT chemicals. These substances are of particular concern because they persist in the environment and accumulate in organisms, posing potential health risks even at low exposure levels. epa.gov While the EPA's Toxic Release Inventory (TRI) program includes a list of PBT chemicals with specific reporting requirements, this compound is not currently listed as a PBT chemical with a lowered reporting threshold under this program. regulations.govepa.gov However, the EPA's Substance Registry Services (SRS) does include entries for various PCDE congeners, indicating that they are tracked by the agency. epa.gov
Restriction of Hazardous Substances (RoHS) Directive: The European Union's RoHS Directive restricts the use of specific hazardous substances in electrical and electronic equipment (EEE). europa.eueurovent.eue-t-a.com The list of restricted substances prominently includes polybrominated biphenyls (PBB) and polybrominated diphenyl ethers (PBDEs). europa.eutoxregulatoryadvisor.com However, the directive does not currently include restrictions on polychlorinated diphenyl ethers. europa.eu2spi.com Therefore, while RoHS has been instrumental in reducing the environmental burden of PBDEs from electronic waste, it does not directly regulate the use of this compound in EEE.
Other EU Chemical Regulations: The European Union's "Chemicals strategy for sustainability" aims to better protect citizens and the environment from harmful chemicals by, for example, banning the most harmful chemicals in consumer products and phasing out the use of per- and polyfluoroalkyl substances (PFAS). europa.eueuropa.eu This strategy could potentially encompass PCDEs in the future if they are identified as meeting the criteria for substances of very high concern. The European Union has also proposed amendments to the Persistent Organic Pollutants (POPs) Regulation to set stricter limits on the unintentional presence of PCBs and PBDEs in products. tuvsud.com
Environmental Monitoring Programs and Risk Assessment Strategies
Environmental monitoring programs are crucial for understanding the prevalence and concentration of contaminants like PCDEs in various environmental matrices. In the United States, the Centers for Disease Control and Prevention's (CDC) National Health and Nutrition Examination Survey (NHANES) is a key program that assesses the health and nutritional status of the population and includes monitoring for environmental chemicals. epa.gov The EPA's CompTox Chemicals Dashboard contains information and monitoring data for various chemical substances, including congeners structurally similar to this compound, such as 2,3,3',4,4'-Pentachlorodiphenyl ether. epa.gov This indicates that methods for detecting these compounds in human and environmental samples are available and utilized in monitoring studies.
Risk assessment strategies for chemicals like this compound involve evaluating their potential hazards and the extent of exposure to humans and the environment. nih.gov Due to their structural similarity to PCBs and dioxins, some PCDE congeners are suspected of exerting similar toxic effects, potentially mediated through the aryl hydrocarbon receptor (AhR). nih.gov Risk assessments for PCDEs would likely consider their persistence, bioaccumulation potential, and toxicity, drawing comparisons to better-studied compounds like PCBs and PBDEs. nih.govnih.gov The process involves identifying hazards, determining dose-response relationships, and assessing exposure levels to characterize potential risks. epa.gov
A comprehensive review of PCDEs has highlighted their widespread presence in the environment, long-range transport capabilities, and potential for bioaccumulation and biomagnification. nih.gov Such findings underscore the importance of including PCDEs in environmental monitoring and developing robust risk assessments.
Development of Remediation and Control Strategies for PCDEs
Given that PCDEs are not produced commercially in large quantities but rather occur as byproducts and impurities, control strategies primarily focus on managing their sources and remediating contaminated sites. nih.gov
Control Strategies: Control strategies for PCDEs are intrinsically linked to the control of the primary products and processes that generate them. This includes regulations on the manufacturing of chlorophenols and the incineration of municipal waste, which are known sources of PCDEs. nih.gov Improving production processes to minimize the formation of these byproducts and implementing advanced emission control technologies in incinerators are key preventive measures. epa.govepa.gov Public awareness and engagement, along with regulatory compliance and enforcement, are also critical components of an effective control strategy. numberanalytics.comnumberanalytics.com
Remediation Strategies: Remediation techniques for PCDE-contaminated soil and water are not as well-established as those for more well-known pollutants like PCBs. However, methods developed for PCBs are likely to be applicable to PCDEs due to their structural similarities. These methods can be broadly categorized as physical, chemical, and biological. mdpi.com
Physical Remediation: Techniques such as thermal desorption and incineration at high temperatures can effectively destroy PCDEs in contaminated soils. researchgate.net
Chemical Remediation: Advanced oxidation processes, such as photocatalytic degradation and the use of Fenton-like reagents, have shown promise for the degradation of diphenyl ether herbicides and could be adapted for PCDEs. mdpi.commdpi.com Reductive dechlorination using various chemical reagents is another potential approach. nih.gov
Biological Remediation: Bioremediation, which uses microorganisms to break down pollutants, is a more environmentally friendly approach. mdpi.com While specific microbial strains that can efficiently degrade a wide range of PCDE congeners are still a subject of research, studies on PCB-degrading bacteria provide a strong foundation for developing bioremediation strategies for PCDEs. mdpi.com Phytoremediation, the use of plants to remove or degrade contaminants, is another emerging technology that could be explored for PCDEs. mdpi.com
The selection of a remediation strategy depends on various factors, including the type and concentration of the contaminant, the nature of the contaminated site, and cost-effectiveness.
Current Research Deficiencies and Future Research Trajectories for 2,3,4,4 ,6 Pentachlorodiphenyl Ether
Unraveling Complex Biotransformation Pathways and Metabolite Profiles
A significant deficiency in the current understanding of 2,3,4,4',6-pentachlorodiphenyl ether is the near-complete lack of information regarding its biotransformation. The metabolism of persistent organic pollutants (POPs) is a critical process that dictates their persistence, potential for bioaccumulation, and toxicity. acs.org For many related compounds, biotransformation proceeds via cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites. nih.govwikipedia.org
Future research must prioritize the identification of the metabolic fate of this compound in various organisms. Studies on other PCDEs and analogous compounds have revealed several key metabolic pathways that require investigation for this specific congener:
Hydroxylation: The formation of hydroxylated metabolites (OH-PCDEs) is a primary pathway. Research on other POPs shows that the position of hydroxylation is crucial and can be species-dependent. nih.govacs.org For instance, studies on a pentachlorobiphenyl (PCB-95) revealed different primary metabolites in poplar plants versus mammals. nih.gov It is unknown if this compound forms para- or ortho-hydroxylated metabolites and whether these metabolites are more or less toxic than the parent compound. nih.gov
Methoxylation: The formation of methoxylated derivatives (MeO-PCDEs) has been observed for other PCDEs in aquatic organisms like zebrafish. acs.orgresearchgate.net This pathway, and the enzymes responsible, are completely uncharacterized for this compound.
To address these gaps, a multi-pronged research approach is necessary, as outlined in the table below.
| Required Research Area | Key Questions to Address | Analogous Research Examples |
| Metabolite Identification | What are the primary and secondary metabolites of this compound in key species (e.g., fish, rodents, humans, plants)? | Identification of hydroxylated and methoxylated PCDEs in zebrafish. acs.org |
| Enzymatic Pathways | Which specific cytochrome P450 enzymes (e.g., CYP2B, CYP1A families) or other enzyme systems are responsible for its metabolism? nih.gov | Studies showing rat CYP2B1 metabolizes certain PCB congeners. nih.gov |
| Species-Specific Differences | How do biotransformation pathways and metabolite profiles differ across various trophic levels and taxa? | Different OH-PCB95 metabolite profiles observed in plants versus mice. nih.gov |
| Metabolite Toxicity | Are the metabolites, such as hydroxylated forms, more or less biologically active or toxic than the parent compound? | Studies on PBDEs show hydroxylated metabolites can interact with estrogen receptors. nih.gov |
Refined Understanding of Quantitative Structure-Activity Relationships (QSARs) for Ecological Responses
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that links the chemical structure of a compound to its biological or toxicological activity. oup.com For large classes of chemicals like PCDEs, where testing every congener is impractical, QSAR models are invaluable for predicting toxicity and prioritizing congeners for further study. nih.govnih.gov
A major research deficiency is the lack of specific, validated QSAR models for the ecological effects of this compound. While QSAR studies have been conducted for other PCDEs and PBDEs, these models may not be directly applicable without validation. nih.govnih.gov Future research trajectories should focus on generating the necessary data to build and refine these predictive tools.
Key areas for development include:
Descriptor Calculation: The first step involves calculating relevant molecular descriptors for this compound. These "fingerprints" of the molecule can include constitutional, electrostatic, geometric, and quantum-chemical parameters. nih.gov
Empirical Data Generation: Robust QSAR models require high-quality experimental data. For this compound, this means conducting laboratory studies to determine key toxicological endpoints, such as its binding affinity to the aryl hydrocarbon receptor (AhR), which is a common mechanism of toxicity for similar compounds. nih.gov
Model Development and Validation: Using the calculated descriptors and new empirical data, multilinear regression or more advanced machine learning methods can establish a statistical model. nih.gov Crucially, this model must be rigorously validated using techniques like leave-one-out cross-validation to ensure its predictive power and robustness. oup.com
The development of a reliable QSAR model would allow for the prediction of this congener's potential for effects like endocrine disruption or dioxin-like toxicity, guiding risk assessment efforts. nih.gov
Advancements in Environmental Remediation and Decontamination Technologies
Given the persistence of related chlorinated compounds, it is probable that this compound will be resistant to natural degradation in the environment. However, there is a complete lack of research on effective remediation and decontamination technologies specifically for this compound. Future research must adapt and test strategies that have shown promise for other persistent halogenated pollutants. mdpi.com
Potential remediation technologies requiring investigation are:
Bioremediation: This approach uses microorganisms to break down contaminants. Studies on other diphenyl ethers and PCBs have identified bacterial strains capable of degradation. mdpi.comacs.org Research is needed to isolate and culture microbes that can use this compound as a substrate or co-metabolize it, potentially through sequential anaerobic and aerobic processes. oaepublish.com
Phytoremediation: This technology uses plants to remove, contain, or degrade environmental contaminants. mdpi.com While studies on using plants to remediate diphenyl ether herbicides are limited, the potential for uptake and metabolism of this compound by specific plant species warrants investigation.
Chemical Reduction/Oxidation: Advanced oxidation processes and in-situ chemical reduction (ISCR) are promising avenues. mdpi.comitrcweb.org The use of zerovalent iron (ZVI), particularly in bimetallic or nanoparticle form (e.g., Pd/Fe), has been effective for the dechlorination of PCBs and debromination of PBDEs. nih.gov The efficacy of these chemical methods for degrading this compound in soil and water needs to be systematically evaluated.
| Remediation Technology | Research Objective | Rationale based on Related Compounds |
| Microbial Degradation | Isolate and characterize microbial consortia capable of dechlorinating and/or cleaving the ether bond of the target compound. | Dehalococcoides species have been shown to dehalogenate PCBs and PBDEs. acs.org |
| Phytoremediation | Screen various plant species for their ability to uptake, translocate, and metabolize this compound from contaminated soil and water. | Limited but successful studies exist on the phytoremediation of diphenyl ether herbicides. mdpi.com |
| Bimetallic Nanoparticles | Evaluate the degradation efficiency and kinetics of this compound using bimetallic nanoparticles (e.g., Ni/Fe, Pd/Fe). | Palladized ZVI (Pd/Fe) significantly enhances the degradation rates of PCBs. nih.gov |
Development and Validation of Predictive Environmental Fate Models
Environmental fate models are crucial tools for predicting how a chemical will move and transform within and between different environmental compartments like air, water, soil, and sediment. nih.govyoutube.com For this compound, the data required to develop and validate such models are largely absent. This deficiency prevents accurate prediction of its environmental distribution, persistence, and potential for long-range transport.
Future research must focus on determining the fundamental physicochemical properties and degradation kinetics of this specific congener. Key parameters that need to be experimentally determined include:
Partition Coefficients: The octanol-water partition coefficient (Kow) is a critical measure of a chemical's hydrophobicity and is used to predict bioaccumulation and sorption to soil and sediment. wikipedia.org Other coefficients like the octanol-air (Koa) and air-water (Kaw) partition coefficients are essential for modeling atmospheric transport and deposition.
Degradation Half-Lives: The rate of degradation in different media must be quantified. This includes the half-life for photolysis (degradation by sunlight) in air and water, as well as biodegradation half-lives in soil, water, and sediment under both aerobic and anaerobic conditions. nih.gov
Vapor Pressure and Water Solubility: These properties are fundamental to predicting a chemical's volatility and its distribution between solid, liquid, and gas phases in the environment. youtube.com
Once these data are generated, they can be used as inputs for multimedia environmental fate models to simulate the behavior of this compound on a local and global scale.
Implementation of Integrated Multi-Compartment Monitoring Strategies
To understand the real-world occurrence and risk of this compound, robust monitoring data are essential. Currently, there is no targeted, integrated monitoring for this compound. While broad studies may detect PCDEs, congener-specific data, especially for a less common one like this, is rare. nih.gov This prevents an accurate assessment of its prevalence and the identification of environmental hotspots.
A future research trajectory must be the development and implementation of a monitoring strategy that analyzes multiple environmental compartments simultaneously. This approach provides a holistic view of the contaminant's distribution and pathways.
Environmental Matrices: Monitoring should include air (both gas and particulate phases), water, soil, and sediment. nih.gov This allows for an understanding of where the compound accumulates. For instance, studies on PBDEs show they are widely detected in all these matrices. nih.gov
Biota: Analysis of organisms from different trophic levels of aquatic and terrestrial food webs is crucial to evaluate bioaccumulation and biomagnification. acs.orgacs.org
Passive Sampling: The use of passive samplers deployed in air and water can provide time-integrated concentration data, which is often more informative than grab samples for assessing long-term trends.
Global Monitoring Programs: Integrating this compound into existing global monitoring programs, such as those that use plastic resin pellets to sample coastal waters, could provide valuable data on its global distribution. jst.go.jp
Such an integrated strategy would be vital for assessing human and ecological exposure and for tracking the effectiveness of any future regulatory actions.
Exploration of Emerging Sources and Exposure Pathways
The sources, release pathways, and subsequent human exposure routes for this compound are poorly understood. While PCDEs in general are known to originate from historical industrial applications and as combustion byproducts, the specific contribution of these sources to this particular congener is unknown. nih.gov
Future research must aim to identify and quantify the primary sources and dominant exposure pathways.
Source Identification: Research should investigate industrial archives and perform analysis of waste streams from relevant processes (e.g., chlorophenol synthesis, municipal incineration) to identify potential primary sources. nih.gov The thermal treatment of electronic waste, for example, is a known source of PBDEs and could potentially form PCDEs. acs.org
Indoor Environment: For related compounds like PBDEs, the indoor environment is a major exposure hub, with pathways including the inhalation of air and the ingestion of dust. nih.govacs.org Studies are needed to determine if this compound is present in indoor dust and air, originating from consumer products or other sources.
Dietary Exposure: For many POPs, diet is a primary exposure pathway for the general population, particularly through the consumption of contaminated fish, meat, and dairy products. nih.gov Market basket surveys and analysis of specific foodstuffs are required to quantify the dietary intake of this congener.
Pathway Apportionment: Ultimately, studies are needed to determine the relative importance of each pathway (e.g., diet vs. dust ingestion vs. inhalation) for different age groups, as has been done for PBDEs. nih.govresearchgate.net This is critical for developing effective exposure reduction strategies.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for detecting 2,3,4,4',6-Pentachlorodiphenyl Ether in environmental samples?
- Methodology : Use high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) with isotope dilution, as outlined in EPA Method 1668a. This method achieves detection limits of ~243 pg/L in aqueous matrices and requires calibration with certified reference standards (e.g., AccuStandard CDE-100S at 50 µg/mL in iso-octane) .
- Critical Steps : Ensure proper sample cleanup to eliminate co-eluting chlorinated biphenyls (CBs) and dioxins. Quantify using internal standards like -labeled analogs to correct for matrix effects.
Q. How is the Henry’s Law constant experimentally determined for PCDE-115, and what does this value imply for its environmental partitioning?
- Methodology : The Henry’s Law constant () is measured via gas-stripping techniques combined with GC/MS analysis. For PCDE-115, atm·m/mol at 25°C, indicating moderate volatility and preferential partitioning into organic phases (e.g., sediments or lipids) over water .
- Application : This value supports modeling air-water exchange rates and predicting long-range atmospheric transport potential.
Q. What key physical-chemical properties govern the environmental distribution of PCDE-115?
- Properties :
- Log : Estimated >6.0 (high lipophilicity, suggesting bioaccumulation potential).
- Water solubility : <1 µg/L (low solubility enhances adsorption to particulate matter).
- Vapor pressure : ~ mmHg (slow volatilization under ambient conditions) .
- Implications : These properties necessitate studies on sediment-water interactions and trophic transfer in food webs.
Advanced Research Questions
Q. How does the chlorination pattern of PCDE-115 influence its environmental persistence compared to other PCDE congeners?
- Analysis : The 2,3,4,4',6 substitution pattern reduces steric hindrance, increasing susceptibility to microbial dechlorination in anaerobic sediments. Contrast with 2,2',4,4',5-PCDE (log ~7.1), which exhibits greater persistence due to symmetrical chlorination .
- Experimental Design : Conduct comparative microcosm studies under varying redox conditions, monitoring degradation products via HRGC/HRMS.
Q. What synthetic pathways are available for PCDE-115, and what challenges arise in producing high-purity standards?
- Methodology : Synthesize via Ullmann ether coupling of 1,2,4,5-tetrachlorobenzene with 3,4-dichloro-6-hydroxyphenol precursors in dimethyl sulfoxide (DMSO) at 100°C. Key challenges include controlling dechlorination side reactions and isolating the target compound from byproducts (e.g., tetrachlorodibenzofurans) .
- Purification : Use ether-hexane chromatography (RF 0.7) followed by ethanol recrystallization to achieve >98% purity. Confirm structure via H NMR (δ 7.04–7.50 ppm for aromatic protons) and mass spectrometry (m/z 370 for M) .
Q. Under what conditions might PCDE-115 transform into toxic dioxins, and how can such transformations be monitored?
- Pathway : Thermal or photolytic degradation in the presence of hydroxyl radicals can yield 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) via ring closure. This is analogous to the conversion of pentachloro-2-hydroxydiphenyl ether to octachlorodibenzo-p-dioxin .
- Monitoring : Employ tandem mass spectrometry (MS/MS) to detect trace dioxin derivatives. Accelerated aging studies (e.g., UV irradiation at 254 nm) simulate environmental transformation kinetics.
Q. How can bioaccumulation potential of PCDE-115 be assessed in aquatic ecosystems?
- Methodology : Conduct bioconcentration factor (BCF) assays using fathead minnows (Pimephales promelas) exposed to -labeled PCDE-115. Measure tissue concentrations over 28 days and model using first-order kinetics.
- Data Interpretation : Compare BCF values with structurally similar PBDEs (e.g., BDE-115, log BCF ~4.2) to assess metabolic stability .
Data Contradiction and Resolution
Q. Discrepancies in reported Henry’s Law constants for PCDE-115: How to reconcile experimental variability?
- Analysis : Kurz and Ballschmiter (1999) report atm·m/mol, while older studies may lack temperature or salinity controls.
- Resolution : Validate measurements using a dynamic headspace system with humidity calibration. Cross-reference with quantitative structure-property relationship (QSPR) models to account for experimental biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
